4-(3-chloro-5-ethoxy-4-propoxybenzylidene)-2-(4-fluorophenyl)-1,3-oxazol-5(4H)-one
Overview
Description
4-(3-chloro-5-ethoxy-4-propoxybenzylidene)-2-(4-fluorophenyl)-1,3-oxazol-5(4H)-one is a useful research compound. Its molecular formula is C21H19ClFNO4 and its molecular weight is 403.8 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 403.0986639 g/mol and the complexity rating of the compound is 603. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Characterization
Several studies focus on the synthesis and characterization of derivatives similar to the target compound, highlighting their structural and functional diversity. For example, compounds with specific substituents and functionalities have been synthesized and characterized to understand their molecular structures and properties, including their potential for forming specific molecular interactions such as π-hole tetrel bonding interactions and lp⋯π intermolecular interactions (Muhammad Naeem Ahmed et al., 2020; R. Shukla et al., 2014).
Antimicrobial and Anticancer Activities
Research into the antimicrobial and anticancer activities of related compounds underscores their potential therapeutic applications. For instance, novel triazole derivatives have been synthesized and shown to possess significant antimicrobial activities (H. Bektaş et al., 2010). Similarly, oxazolone scaffolds have been evaluated for their anticancer activity against various human cancer cell lines, with some compounds showing promising results (Biointerface Research in Applied Chemistry, 2020).
Diagnostic and Molecular Interaction Studies
Additionally, derivatives have been explored for their potential as diagnostic agents, such as in positron emission tomography (PET) imaging of cerebral β-amyloid plaques in Alzheimer's disease, demonstrating the application of such compounds in neurodegenerative disease diagnostics (M. Cui et al., 2012). Studies on molecular interactions, including conformational analysis and electronic properties, provide foundational knowledge for designing compounds with desired properties and activities (M. Beytur et al., 2021).
Properties
IUPAC Name |
(4Z)-4-[(3-chloro-5-ethoxy-4-propoxyphenyl)methylidene]-2-(4-fluorophenyl)-1,3-oxazol-5-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19ClFNO4/c1-3-9-27-19-16(22)10-13(12-18(19)26-4-2)11-17-21(25)28-20(24-17)14-5-7-15(23)8-6-14/h5-8,10-12H,3-4,9H2,1-2H3/b17-11- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DETSUHSXFZIZTP-BOPFTXTBSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=C(C=C1Cl)C=C2C(=O)OC(=N2)C3=CC=C(C=C3)F)OCC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCOC1=C(C=C(C=C1Cl)/C=C\2/C(=O)OC(=N2)C3=CC=C(C=C3)F)OCC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19ClFNO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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